

Spectroscopic data (NMR, IR, UV-Vis) for 2,3-Quinoxalinedithiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Quinoxalinedithiol

Cat. No.: B074760

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2,3-Quinoxalinedithiol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2,3-quinoxalinedithiol**, a heterocyclic compound of significant interest in coordination chemistry and materials science. As a potent bidentate ligand, its thorough characterization is paramount for the rational design of novel metal complexes and functional materials. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering insights grounded in established principles and experimental evidence. We delve into the critical aspect of thione-thiol tautomerism, which governs the molecule's structure and spectroscopic signature, and provide detailed experimental protocols to ensure reproducible results.

Introduction: The Chemical Versatility of 2,3-Quinoxalinedithiol

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science.^{[1][2]} Among them, **2,3-quinoxalinedithiol** (also known as 2,3-dimercaptoquinoxaline) stands out for its role as a ligand in creating transition metal complexes, which are fundamental building blocks for developing conductive and magnetic molecular materials.^[3] The ability of its ortho-

dithiol functionality to chelate metals makes it a valuable synthon.^[3] However, to effectively utilize this molecule, a precise understanding of its structural and electronic properties is essential. Spectroscopic techniques provide the necessary tools for this deep characterization.


A pivotal characteristic of **2,3-quinoxalinedithiol** is its existence in a tautomeric equilibrium with its 1,4-dihydroquinoxaline-2,3-dithione form.^[4] This equilibrium between the dithiol and dithione forms is sensitive to the solvent, temperature, and pH, and profoundly influences the interpretation of its spectroscopic data.

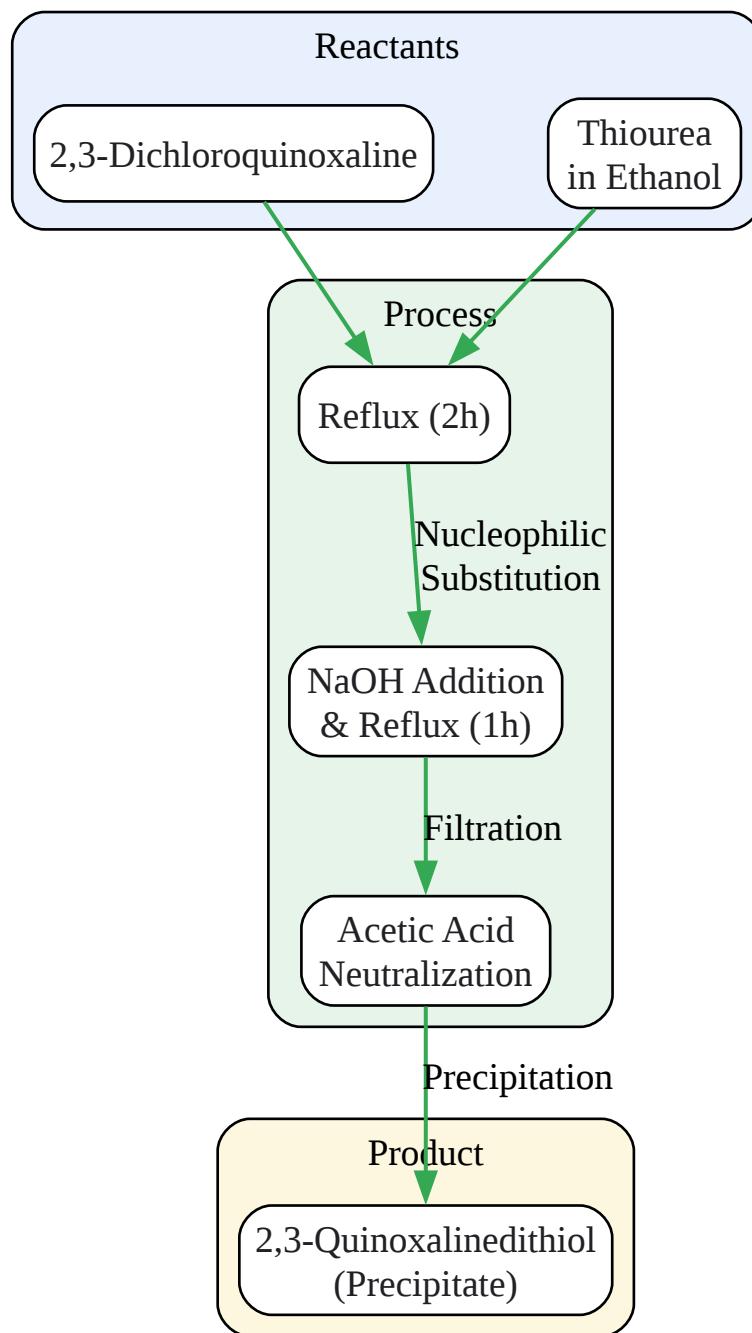
The Thione-Thiol Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.^[5] In the case of **2,3-quinoxalinedithiol**, a proton can move between the sulfur and nitrogen atoms, leading to two distinct tautomeric forms: the dithiol and the dithione.

- **2,3-Quinoxalinedithiol** (Thiol Form): Features two S-H (thiol) groups attached to the quinoxaline core.
- 1,4-Dihydroquinoxaline-2,3-dithione (Thione Form): Features two C=S (thione) groups and two N-H groups within the pyrazine ring.^[4]

Understanding this equilibrium is the first step in analyzing the compound's spectra, as the observed data is often a representation of the predominant tautomer or a mixture of both under the given experimental conditions.

[Click to download full resolution via product page](#)


Caption: Tautomeric equilibrium of **2,3-Quinoxalinedithiol**.

Synthesis and Spectroscopic Sample Preparation

The reliable synthesis of **2,3-quinoxalinedithiol** is a prerequisite for its study. A common and effective route involves the nucleophilic substitution of 2,3-dichloroquinoxaline with thiourea.^[3]

Experimental Protocol: Synthesis of 2,3-Quinoxalinedithiol[3][6]

- Reaction Setup: In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).
- Initial Reflux: Heat the mixture to reflux using a water bath for 2 hours. The sulfur atom of thiourea acts as a nucleophile, displacing the chlorine atoms.[3]
- Basification and Hydrolysis: Remove the heat source and cool the flask in an ice bath. Carefully add a 1.6 M aqueous solution of NaOH (250 mL) dropwise. This step is crucial for hydrolyzing the intermediate to form the water-soluble dithiolate salt.[6]
- Second Reflux: Reflux the now basic mixture for an additional hour to ensure complete reaction.
- Filtration: Gravity filter the hot solution using a pleated paper filter to remove any insoluble impurities.
- Acidification and Precipitation: Slowly add glacial acetic acid to the filtrate until a neutral pH is achieved. The protonation of the dithiolate salt renders the **2,3-quinoxalinedithiol** insoluble in the aqueous solution, causing it to precipitate.[6]
- Isolation and Purification: Cool the mixture, collect the brownish-orange precipitate by vacuum filtration, and wash it thoroughly with water to remove residual salts.
- Drying: Dry the final product under vacuum. The expected yield is typically high, around 80-85%. [6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3-Quinoxalinedithiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2,3-quinoxalinedithiol**, both ^1H and ^{13}C NMR provide definitive evidence for its

structure and tautomeric form in solution.

Causality in Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used because it is a polar aprotic solvent capable of dissolving the compound and facilitating the observation of exchangeable protons (S-H or N-H) which might otherwise be broadened or absent in other solvents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. In DMSO-d₆, the spectrum of **2,3-quinoxalinedithiol** is expected to show two main sets of signals.

- **Aromatic Protons:** The four protons on the benzene ring of the quinoxaline core will appear as a complex multiplet, typically in the aromatic region (δ 7.0-8.0 ppm).
- **Exchangeable Proton (S-H or N-H):** A key diagnostic signal is a broad absorption in the downfield region. For **2,3-quinoxalinedithiol**, this peak is observed at approximately δ 14 ppm and is attributed to the S-H proton, suggesting the dithiol tautomer is significant in DMSO solution.^[6] The significant deshielding is due to the acidic nature of the thiol proton.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Reference
Aromatic-H	~7.0 - 7.8	Multiplet	[6]
S-H / N-H	~14	Broad Singlet	[6]
Typical values in DMSO-d ₆ .			

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The low natural abundance of the ¹³C isotope means that C-C coupling is not observed, resulting in a spectrum of singlet peaks for each unique carbon atom (in a proton-decoupled experiment).^[7]

- Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region of δ 110-140 ppm.
- Heterocyclic Carbons: The carbons of the pyrazine ring, particularly those bonded to sulfur (C2 and C3), are of special interest. Their chemical shift provides strong evidence for the predominant tautomer. A C-S bond would be expected in one region, while a C=S bond would be significantly further downfield (typically >190 ppm). The reported spectra are consistent with the dithiol form in DMSO-d₆.^[6]

Carbon Assignment	Approx. Chemical Shift (δ , ppm)	Reference
Aromatic C-H	115 - 130	[7][8]
Aromatic Quaternary C	130 - 145	[7][8]
C2 / C3 (C-S)	~155 - 165	[6][8]
Typical values in DMSO-d ₆ .		

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, making it particularly useful for distinguishing between the thiol and thione tautomers of **2,3-quinoxalinedithiol**.

IR Spectrum Analysis

The key to interpreting the IR spectrum lies in identifying characteristic absorption bands.

- Thiol (S-H) Stretch: A weak absorption band in the region of 2550-2600 cm^{-1} would be definitive proof of the thiol tautomer. This peak is often weak and can be easily missed.
- Amine (N-H) Stretch: A moderate to strong, broad band in the 3100-3500 cm^{-1} region would indicate the presence of the dithione tautomer.
- Thione (C=S) Stretch: A strong absorption band between 1050-1250 cm^{-1} would be characteristic of the thione group.

- Aromatic C-H and C=C Stretches: Expect sharp peaks above 3000 cm^{-1} for aromatic C-H stretching and several bands in the $1450\text{-}1600\text{ cm}^{-1}$ region for aromatic C=C ring stretching.

The presence or absence of strong S-H versus N-H and C=S bands provides a clear picture of the dominant tautomeric form in the solid state (if using a KBr pellet) or as a thin film.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Tautomer Indicated
Aromatic C-H Stretch	> 3000	Both
N-H Stretch	3100 - 3500	Thione
S-H Stretch	2550 - 2600	Thiol
Aromatic C=C Stretch	1450 - 1600	Both
C=S Stretch	1050 - 1250	Thione

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a conjugated system, giving rise to characteristic absorptions in the UV and sometimes visible regions.

UV-Vis Spectrum Analysis

The UV-Vis spectrum of quinoxaline derivatives is typically characterized by $\pi \rightarrow \pi^*$ transitions.

[9]

- $\pi \rightarrow \pi$ Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π^* antibonding orbital. For conjugated aromatic systems like quinoxaline, multiple bands are expected, usually below 400 nm.
- $n \rightarrow \pi$ Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from nitrogen or sulfur) to a π^* antibonding orbital. These bands typically appear at longer wavelengths than the $\pi \rightarrow \pi^*$ transitions.

The exact position (λ_{max}) and intensity of these absorptions are sensitive to the solvent and the substitution pattern on the quinoxaline ring. The dithiol/dithione functional groups will significantly influence the electronic structure and thus the UV-Vis spectrum. The thione form, with its C=S chromophore, would be expected to have absorptions at longer wavelengths compared to the thiol form.

Conclusion

The spectroscopic characterization of **2,3-quinoxalinedithiol** is a multi-faceted task that requires the synergistic use of NMR, IR, and UV-Vis techniques. The central challenge and point of interest is the thione-thiol tautomerism, which defines the molecule's structure and reactivity. The data presented in this guide, particularly from NMR spectroscopy in DMSO-d₆, points towards a significant presence of the dithiol tautomer in solution. This comprehensive understanding is vital for professionals in drug development and materials science who rely on this versatile building block for creating novel and functional molecules.

References

[10] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [3] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 6.1. Synthesis of **2,3-Quinoxalinedithiol**. Retrieved from [6] The Royal Society of Chemistry. (n.d.). Synthesis of **2,3-quinoxalinedithiol**. Retrieved from [11] PubChem, National Institutes of Health. (n.d.). **2,3-Quinoxalinedithiol**. Retrieved from [Link] [4] ResearchGate. (n.d.). Table 1. ¹H NMR Spectroscopic Data for Compounds 20– 22 (300 MHz) and.... Retrieved from [Link] [12] PubMed. (2011, November 7). Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Retrieved from [Link] [13] RSC Publishing. (n.d.). ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link] [14] The Royal Society of Chemistry. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved from [Link] [8] SciSpace. (1959, November 30). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Retrieved from [Link] [9] ResearchGate. (2011, January). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link] [15] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link] [16] Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link] [1] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link] [17] RSC

Publishing. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Retrieved from [\[Link\]](#) [2] Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [\[Link\]](#) [18] PMC, National Institutes of Health. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [\[Link\]](#) [19] Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [\[Link\]](#) [20] Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. 2,3-Quinoxalinedithiol | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. compoundchem.com [compoundchem.com]
- 8. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]
- 16. scispace.com [scispace.com]
- 17. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, UV-Vis) for 2,3-Quinoxalinedithiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074760#spectroscopic-data-nmr-ir-uv-vis-for-2-3-quinoxalinedithiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com